1,5-Dimethyl-1H-pyrrole-2-carbonitrile
Overview
Description
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C₇H₈N₂. It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid or pyrrole-2-carbaldehyde.
Reduction: Formation of 1,5-dimethyl-1H-pyrrole-2-amine.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pro-apoptotic and antitumor agent.
Materials Science: The compound’s unique structural properties make it suitable for the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound may interact with specific proteins or enzymes involved in the apoptotic pathway, triggering a cascade of events that result in programmed cell death. The exact molecular targets and pathways involved are still under investigation, but its pro-apoptotic activity is a key feature of its mechanism .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Similar in structure but with a carboxyl group instead of a nitrile group.
1,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
2-Cyano-1,5-dimethylpyrrole: Another nitrile-substituted pyrrole with a different substitution pattern.
Uniqueness
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1,5-dimethylpyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOPQFEWDRGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204883 | |
Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-36-7 | |
Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56341-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylpyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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